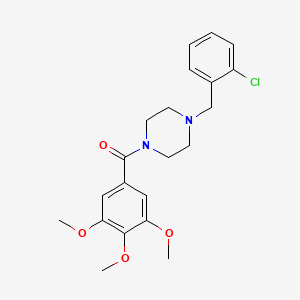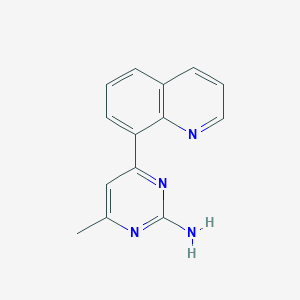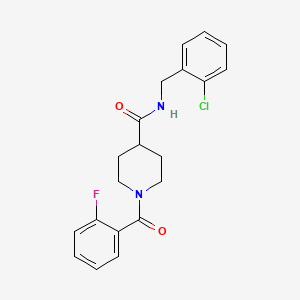![molecular formula C21H28ClFN2O B4777030 N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4777030.png)
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea
Vue d'ensemble
Description
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea, also known as AFB-1, is a chemical compound that has been widely studied for its potential applications in scientific research. AFB-1 is a type of urea derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea is not fully understood, but it is thought to act on a range of cellular pathways and processes. Some studies have suggested that N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea may inhibit the activity of certain enzymes, while others have proposed that it may modulate the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea is its versatility - it can be used in a wide range of scientific research studies, and has been shown to have a range of biochemical and physiological effects. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research into N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea, including investigations into its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Other areas of interest could include the development of new synthesis methods for N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea, as well as investigations into its potential toxicity and safety profile. Overall, N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea is a promising compound that has the potential to be a valuable tool in scientific research for years to come.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea has been used in a wide range of scientific research studies, including investigations into cancer, inflammation, and neurodegenerative diseases. One study found that N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea had anti-inflammatory effects in a mouse model of acute lung injury, while another study showed that N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea inhibited the growth of colon cancer cells in vitro.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClFN2O/c1-2-3-19(21-10-13-6-14(11-21)8-15(7-13)12-21)25-20(26)24-18-5-4-16(22)9-17(18)23/h4-5,9,13-15,19H,2-3,6-8,10-12H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKAKFXQPMYLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![4-iodo-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4776966.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776977.png)
![2-methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4777006.png)

![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4777014.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)
![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)

![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)